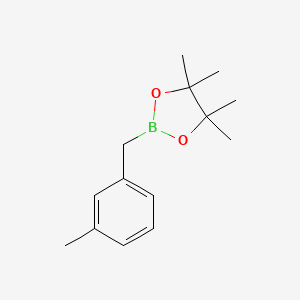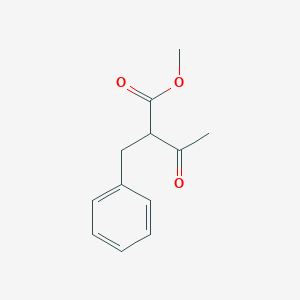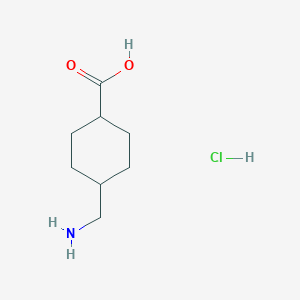
Dodecanoic acid, undecyl ester
描述
Dodecanoic acid, undecyl ester, also known as lauryl laurate, is an ester formed from dodecanoic acid and undecanol. It is a colorless to pale yellow liquid with a faint odor. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient and skin-conditioning properties .
作用机制
Target of Action
Dodecanoic acid, undecyl ester, also known as undecyl dodecanoate, primarily targets a range of microorganisms . It has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungal strains .
Mode of Action
It is known that the compound interacts with these microorganisms, leading to their inhibition . The compound’s antimicrobial activity varies depending on the species of the organisms .
Biochemical Pathways
It is known that the compound’s antimicrobial activity results in the inhibition of the growth and proliferation of targeted microorganisms .
Result of Action
The primary result of undecyl dodecanoate’s action is the inhibition of targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating their harmful effects . The compound has been found to cause significant morphological changes in these organisms, including cell distortion and destruction .
Action Environment
The action of undecyl dodecanoate can be influenced by various environmental factors. For instance, the compound has been isolated from oil-contaminated sites, suggesting that it may be particularly effective in such environments . .
生化分析
Biochemical Properties
Dodecanoic acid, undecyl ester is involved in several biochemical reactions . It has been characterized as a biosurfactant, a compound that reduces surface tension and increases solubility, which can enhance the bioavailability of certain molecules .
Cellular Effects
The cellular effects of this compound are diverse and complex. It has been found to have antimicrobial activity, inhibiting the growth of certain bacteria and fungi . This suggests that this compound may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an ester. Esters are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in fatty acid metabolism . It is known to interact with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
Dodecanoic acid, undecyl ester can be synthesized through the esterification of dodecanoic acid with undecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and simplify the separation of the catalyst from the product .
化学反应分析
Types of Reactions
Dodecanoic acid, undecyl ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Acid or base catalysts, such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride or similar reducing agents
Major Products Formed
Hydrolysis: Dodecanoic acid and undecanol.
Transesterification: Different esters and alcohols depending on the reactants used.
Reduction: Undecanol and dodecanol
科学研究应用
Dodecanoic acid, undecyl ester has various applications in scientific research:
相似化合物的比较
Similar Compounds
Dodecanoic acid, dodecyl ester: Similar in structure but with a different alcohol component.
Dodecanoic acid, methyl ester: A smaller ester with different physical properties.
Undecanoic acid, undecyl ester: Similar ester but with a different acid component
Uniqueness
Dodecanoic acid, undecyl ester is unique due to its specific combination of dodecanoic acid and undecanol, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient and antimicrobial agent compared to other similar esters .
属性
IUPAC Name |
undecyl dodecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDNXONYKMEEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B3132236.png)
![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)
![2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132268.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)



![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)


